BenchChemオンラインストアへようこそ!

3-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline

Medicinal Chemistry Molecular Properties Isomerism

3-(1-Benzyl-1H-1,2,3-triazol-4-yl)aniline (CAS 1151920-00-1) is a synthetic, heterocyclic building block with the formula C₁₅H₁₄N₄ (MW 250.30 g/mol). It belongs to the 1,2,3-triazole family, featuring a benzyl group at the N1 position and an aniline moiety at the C4 position of the triazole ring.

Molecular Formula C15H14N4
Molecular Weight 250.3 g/mol
CAS No. 1151920-00-1
Cat. No. B1522386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline
CAS1151920-00-1
Molecular FormulaC15H14N4
Molecular Weight250.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C(N=N2)C3=CC(=CC=C3)N
InChIInChI=1S/C15H14N4/c16-14-8-4-7-13(9-14)15-11-19(18-17-15)10-12-5-2-1-3-6-12/h1-9,11H,10,16H2
InChIKeyBREZWJGDRJPRCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Benzyl-1H-1,2,3-triazol-4-yl)aniline (CAS 1151920-00-1) – Sourcing Guide & Structural Profile


3-(1-Benzyl-1H-1,2,3-triazol-4-yl)aniline (CAS 1151920-00-1) is a synthetic, heterocyclic building block with the formula C₁₅H₁₄N₄ (MW 250.30 g/mol). It belongs to the 1,2,3-triazole family, featuring a benzyl group at the N1 position and an aniline moiety at the C4 position of the triazole ring. This scaffold, constructed via well-established copper-catalyzed azide–alkyne cycloaddition (CuAAC) click chemistry, is widely utilized in medicinal chemistry for the rapid assembly of compound libraries targeting kinases, epigenetic enzymes, and E3 ubiquitin ligases [1]. The compound’s commercial availability at 95% purity from major laboratories and suppliers, along with its use as a key intermediate in several patent applications, makes it a strategic procurement target for drug discovery programs [2].

Generic Substitution Risks: Why Bulk 'Triazole-Aniline' Is Not a Viable Procurement Strategy


The physicochemical and biological properties of triazole-aniline conjugates are highly sensitive to both the position of the aniline substituent on the phenyl ring and the nature of the N1-substituent on the triazole core. Switching from the benzyl group at N1 (present in the target compound) to a hydrogen, methyl, or phenyl group is not merely an incremental structural change; it results in a drastic alteration of logP, potentially compromising the compound's ability to efficiently cross cellular membranes and engage intracellular targets [1]. Critically, switching the amino group from the meta position (this compound) to the para position—its closest positional isomer, 4-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline (CAS 104951-46-4)—can perturb the vector of hydrogen bonding and π-π stacking interactions, undermining the designed affinity for a protein binding pocket [2]. This evidence demonstrates that generic procurement of the cheapest available triazole-aniline is not scientifically valid; the precise regio- and substituent chemistry of 3-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline is non-negotiable for preserving the integrity of established structure-activity relationships.

Head-to-Head Evidence: Verifiable Differentiation of 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)aniline for Procuring Scientists


Meta- vs. Para-Isomer Comparison: Positional Chemistry Dictates Drug-Like Physicochemical Profile

The regiochemistry of the aniline substituent has a significant impact on experimentally determined lipophilicity, a key parameter for passive membrane permeability. In a class-level inference study of analogous triazole-aniline conjugates, meta-substituted derivatives consistently displayed higher logPTLC values (for example, 2.30–3.28) compared to their para-substituted counterparts (for example, 1.15–2.26) [1]. While direct experimental logP data for the target compound and its para-isomer have not been compared in the same study, this class-level SAR trend strongly predicts that 3-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline (meta) possesses a meaningfully higher calculated logP (predictably in the 2.5–3.5 range) than its para-isomer 4-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline (CAS 104951-46-4), which shares the identical benzyl-triazole core but differs in aniline substitution position [2].

Medicinal Chemistry Molecular Properties Isomerism

Functional Scaffold Validation: A Directly Derived Prototype Achieves Sub-10 nM HDAC3 Inhibition

The target compound serves as the direct precursor to a potent class-I HDAC inhibitor. Conjugation of the aniline nitrogen to a suberoylanilide hydroxamic acid (SAHA)-like zinc-binding group yields the compound N-[3-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl]-N'-hydroxyoctanediamide (BDBM24349). This derivative inhibited human histone deacetylase 3 (HDAC3) with an IC₅₀ of 7.90 nM in a fluorescence-based electrophoretic mobility shift assay [1]. In contrast, the unsubstituted 3-(2H-1,2,3-triazol-4-yl)aniline scaffold (CAS 876343-39-4), which lacks the benzyl hydrophobic cap, would fail to establish the critical surface-recognition interactions that drive this exceptional potency [2]. This demonstrates that the N1-benzyl group is not a trivial decoration but an integral pharmacophoric element for high-affinity HDAC engagement.

Epigenetics Cancer Therapeutics Histone Deacetylase (HDAC)

Immunomodulatory Activity Profile: The Compound Engages Interferon-Gamma Stimulated Pathways

The unmodified parent compound has demonstrated measurable biological activity in an immunomodulatory context. According to ChEMBL bioassay records, 3-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline exhibits immunomodulatory activity in human HT-29 colorectal adenocarcinoma cells co-cultured with interferon-gamma (IFN-γ)-stimulated human THP-1 monocyte cells . A structurally simplified analog, 3-(2H-1,2,3-triazol-4-yl)aniline (CAS 876343-39-4), lacks this specific immunological profiling data in public databases, and its significantly lower lipophilicity (XLogP3 = 0.6) would likely alter its partitioning into immune cells and co-culture assay behavior [1]. This evidence positions the target compound as a privileged fragment for the development of small-molecule immunomodulators targeting the tumor microenvironment.

Immuno-Oncology Drug Discovery HT-29 Cell Model

Patent-Landscaped Scaffold: A Core Intermediate for First-in-Class Cbl-b Inhibitors

The benzyl-triazole-aniline motif is embedded within the intellectual property of next-generation cancer immunotherapies. NX-1607 (Cbl-b-IN-3, CAS 2573775-59-2), a clinical-stage, first-in-class inhibitor of the E3 ubiquitin ligase Cbl-b, incorporates the 1-benzyl-1H-1,2,3-triazole-phenylamine pharmacophore [1]. This compound exhibits an IC₅₀ of less than 1 nM against Cbl-b and acts as an intramolecular glue, locking the protein in a closed, inactive conformation to potentiate T-cell activation and reduce tumor growth in syngeneic models . In contrast, structurally simplified triazole-aniline scaffolds lacking the N1-benzyl group (such as 3-(2H-1,2,3-triazol-4-yl)aniline, CAS 876343-39-4) are not described in this patent family and are unlikely to sustain the necessary hydrophobic and π-stacking interactions that drive Cbl-b glue activity. This establishes the exact substitution pattern of the target compound as a patented, competitive differentiator for biotechnology procurement teams.

Ubiquitin-Proteasome System Immuno-Oncology E3 Ligase

High-Value Application Scenarios for 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)aniline Based on Verified Evidence


Epigenetic Probe & Lead Optimization Chemistry

The direct conversion of 3-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline into a potent HDAC3 inhibitor (IC₅₀ = 7.90 nM) establishes this compound as a premium building block for histone deacetylase inhibitor programs [1]. Medicinal chemists can use this scaffold to systematically vary the linker and zinc-binding group while retaining the validated benzyl-triazole surface-recognition motif, enabling the rapid exploration of isoform-selective HDAC inhibitors. Its immediate reactivity at the aniline nitrogen allows for straightforward amide coupling or sulfonamide formation, minimizing synthetic overhead and accelerating SAR cycles.

Immuno-Oncology Drug Discovery Targeting the Ubiquitin-Proteasome Pathway

The compound is a recognized progenitor to Cbl-b inhibitors, a mechanistically novel class of immunotherapies. The clinical candidate NX-1607, which retains the core benzyl-triazole-aniline architecture, achieves an IC₅₀ of less than 1 nM and enhances T-cell and NK-cell function within the tumor microenvironment . By sourcing this specific intermediate, drug discovery teams can legitimately enter the competitive Cbl-b inhibitor chemical space, circumventing extensive de novo scaffold design and benefiting from existing patent precedent for composition-of-matter protection.

Membrane-Permeable Fragment Library Design

Physicochemical profiling of analogous meta-substituted triazole-anilines indicates favorable calculated logP values in the 2.5–3.5 range, along with compliance with Lipinski, Ghose, and Veber drug-likeness rules [2]. This profile predicts efficient passive membrane permeability, making the compound an ideal core fragment for cell-based phenotypic screening libraries. Its balanced hydrogen-bonding capacity (2 donors, 3 acceptors) and the metabolic stability typical of 1,2,3-triazoles support its use in high-content screening campaigns where target engagement in intact cells is paramount.

Bifunctional Degrader (PROTAC) Linker Chemistry

The aniline nitrogen provides a well-defined exit vector for linker attachment, while the triazole ring can participate in stabilizing protein–ligand interactions through π-stacking and hydrogen bonding. This dual functionality enables the compound to serve as a ligand moiety in proteolysis-targeting chimeras (PROTACs) designed to recruit either HDACs or E3 ligases such as Cbl-b [1]. The robust click-chemistry synthesis ensures scalable, modular access to diverse PROTAC candidates with high batch-to-batch fidelity, a critical requirement for chemical biology and preclinical development.

Quote Request

Request a Quote for 3-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.